1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of difluoroethyl, iodo, and nitro groups in the pyrazole ring makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1-difluoro-2-iodoethane and 4-nitropyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,1-difluoro-2-iodoethane is reacted with 4-nitropyrazole in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoroethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium thiocyanate in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-(2,2-difluoroethyl)-3-amino-4-nitro-1H-pyrazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The presence of the nitro group suggests potential involvement in redox reactions, while the difluoroethyl group may influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-3-chloro-4-nitro-1H-pyrazole
- 1-(2,2-Difluoroethyl)-3-bromo-4-nitro-1H-pyrazole
- 1-(2,2-Difluoroethyl)-3-fluoro-4-nitro-1H-pyrazole
Comparison:
- Uniqueness: The iodo group in 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole provides unique reactivity compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius of iodine can influence the compound’s steric and electronic properties, making it distinct in terms of reactivity and potential applications.
Properties
Molecular Formula |
C5H4F2IN3O2 |
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Molecular Weight |
303.01 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodo-4-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(11(12)13)5(8)9-10/h1,4H,2H2 |
InChI Key |
PQVJFOVZARUPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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